molecular formula C12H10O3 B2534622 4-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 4414-45-3

4-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No.: B2534622
CAS No.: 4414-45-3
M. Wt: 202.209
InChI Key: ORZRBEPYWGWRBV-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylfuran-3-carboxylic acid is a heterocyclic organic compound of significant interest in pharmaceutical and materials chemistry research. This molecule features a furan ring, a privileged scaffold in medicinal chemistry, which is substituted with a methyl group, a phenyl ring, and a carboxylic acid functional group. The carboxylic acid group, in particular, makes it a versatile synthon for further chemical transformations, such as the synthesis of amides or esters . Furan-3-carboxamide derivatives have demonstrated notable in vitro antimicrobial activity in scientific studies, showing promise against a panel of microorganisms including yeasts, filamentous fungi, and bacteria . The structure-activity relationship (SAR) of such furan derivatives is a key area of investigation, as researchers seek to optimize their physicochemical properties and biological efficacy . As a building block, this compound is valuable for exploring new chemical space in the development of novel bioactive agents or functional materials. It is supplied exclusively for laboratory research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-15-11(10(8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRBEPYWGWRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Phenylfuran 3 Carboxylic Acid

Established Synthetic Routes for Furan-3-carboxylic Acids with Phenyl and Methyl Substituents

Traditional methods for the synthesis of the furan (B31954) ring often rely on the cyclization of acyclic precursors. These routes typically involve the formation of a 1,4-dicarbonyl compound or a related intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to afford the furan core.

Approaches Involving Ethyl Acetoacetate and Halocarbonyl Compounds

The Feist-Benary synthesis is a classical method for the formation of furans from α-halo ketones and β-dicarbonyl compounds. This reaction is typically catalyzed by a base, such as pyridine or ammonia. wikipedia.org In the context of synthesizing the ester precursor to 4-Methyl-2-phenylfuran-3-carboxylic acid, ethyl acetoacetate can serve as the β-dicarbonyl component, while an α-haloketone like α-chloro- or α-bromoacetophenone would provide the phenyl group at the 2-position.

The initial step involves the deprotonation of ethyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the α-haloketone. The subsequent cyclization and dehydration lead to the formation of the furan ring.

General Reaction Scheme for Feist-Benary Synthesis:

Cyclization Reactions and Furan Ring Formation Strategies

The Paal-Knorr synthesis is another cornerstone in furan synthesis, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this method for the synthesis of this compound or its ester, a suitably substituted 1,4-dicarbonyl precursor would be required. The synthesis of such precursors can sometimes be challenging, which is a limitation of this method. alfa-chemistry.com

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring. alfa-chemistry.com

Table 1: Examples of Paal-Knorr Furan Synthesis

Starting 1,4-DiketoneCatalyst/ConditionsFuran ProductYield (%)Reference
Hexane-2,5-dioneH₂SO₄, heat2,5-DimethylfuranHigh wikipedia.org
1,4-Diphenylbutane-1,4-dioneHCl, heat2,5-DiphenylfuranHigh wikipedia.org
3-Methylhexane-2,5-dionep-TsOH, toluene, reflux2,4,5-TrimethylfuranGood organic-chemistry.org

Hydrolysis of Ester Precursors to Yield Free Furan Carboxylic Acids

The final step in many syntheses of furan-3-carboxylic acids is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, is commonly employed, using reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.

For instance, a convenient synthesis of furan-3-carboxylic acid has been reported from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group with hydroxide.

Exploration of Novel and Modified Synthetic Strategies for this compound Analogs

Modern synthetic chemistry has introduced a variety of more sophisticated and often more efficient methods for the construction of highly substituted furan rings. These approaches often offer greater control over regioselectivity and functional group tolerance.

Regioselective Synthetic Approaches for Substituted Furans

The regioselective synthesis of polysubstituted furans is a key challenge in organic synthesis. nih.gov Various strategies have been developed to control the placement of substituents on the furan ring. One such approach involves the regioselective lithiation of substituted furans, followed by quenching with an electrophile.

Another powerful method is the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. This method allows for the regioselective synthesis of polyfunctionalized furans with a high degree of functional group tolerance. nih.gov For example, the reaction of phenylacetylene with a diazomalonate can regioselectively form a 2,3,5-trisubstituted furan. nih.gov

Table 2: Regioselective Cobalt-Catalyzed Furan Synthesis

AlkyneDiazocarbonylFuran ProductYield (%)Reference
PhenylacetyleneDimethyl diazomalonateDimethyl 5-phenylfuran-2,3-dicarboxylate85 nih.gov
1-HexyneEthyl 2-diazoacetoacetateEthyl 2,5-dibutyl-4-methylfuran-3-carboxylate78 nih.gov
4-MethoxyphenylacetyleneDi-tert-butyl diazomalonateDi-tert-butyl 5-(4-methoxyphenyl)furan-2,3-dicarboxylate92 nih.gov

Transition Metal-Catalyzed Formations of Furan-3-carboxylates

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including furans. Catalysts based on palladium, gold, and rhodium have been extensively studied for their ability to mediate the formation of furan rings under mild conditions with high efficiency and selectivity.

Palladium-Catalyzed Syntheses:

Palladium catalysts are widely used for cross-coupling reactions and have also been applied to the synthesis of furans. For example, palladium-catalyzed direct arylation of furan derivatives via C-H functionalization has been reported. While this method is more commonly used for arylation at the 2- or 5-position, modifications can allow for functionalization at other positions.

Gold-Catalyzed Syntheses:

Gold catalysts have shown remarkable reactivity in the cyclization of enynes and other unsaturated systems to form furans. organic-chemistry.orgresearchgate.netacs.orgacs.org Gold(I) and gold(III) complexes can activate alkynes towards nucleophilic attack, facilitating the formation of the furan ring. For instance, the gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides a highly efficient route to fully substituted furans. acs.org A combination of triazole-gold and copper catalysts has been used for the one-pot synthesis of substituted furans from propargyl alcohols and alkynes in good to excellent yields. organic-chemistry.org

Table 3: Gold-Catalyzed Synthesis of Substituted Furans

SubstrateCatalyst SystemFuran ProductYield (%)Reference
(Z)-1-Phenyl-2-en-4-yn-1-olAuCl₃2-Phenylfuran92 acs.org
Propargyl alcohol and PhenylacetyleneTA-Au/Cu(OTf)₂2-Benzyl-5-methylfuran85 organic-chemistry.org
1-(2-Furyl)-2-propyn-1-olAuCl(PPh₃)/AgOTf2,2'-Bifuran78 researchgate.net

Rhodium-Catalyzed Syntheses:

Rhodium catalysts, particularly rhodium(II) acetate, are effective in catalyzing the reaction of α-diazocarbonyl compounds with alkynes to produce substituted furans. nih.govemory.eduresearchgate.net This reaction proceeds through the formation of a rhodium-stabilized carbenoid, which then undergoes a series of transformations to yield the furan ring. nih.gov An efficient protocol for the synthesis of furans through Rh(III)-catalyzed vinyl C-H activation from acrylic acids and α-diazocarbonyl compounds has also been developed. acs.org

Table 4: Rhodium-Catalyzed Furan Synthesis

Diazocarbonyl CompoundAlkyneFuran ProductYield (%)Reference
Ethyl 2-diazoacetoacetatePhenylacetyleneEthyl 2-methyl-5-phenylfuran-3-carboxylate75 emory.edu
Dimethyl 2-diazo-3-oxosuccinate1-HexyneDimethyl 5-butyl-2-(methoxycarbonyl)furan-3-carboxylate68 nih.gov
3-Diazo-2,4-pentanedionePropyne3-Acetyl-2,5-dimethylfuran82 researchgate.net

Principles of Sustainable Synthesis in Furan Carboxylic Acid Production

The production of furan carboxylic acids is increasingly guided by the principles of sustainable and green chemistry, which aim to reduce the environmental impact of chemical processes. These principles are particularly relevant in the synthesis of furan derivatives, many of which can be derived from renewable biomass resources.

Key principles of sustainable synthesis applicable to furan carboxylic acid production include:

Use of Renewable Feedstocks: A cornerstone of green chemistry is the utilization of renewable starting materials. Many furan compounds, including furfural and 5-hydroxymethylfurfural (HMF), are derived from lignocellulosic biomass, offering a sustainable alternative to petroleum-based feedstocks. The synthesis of various furan carboxylic acids often begins with these bio-based platform molecules.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Synthetic strategies such as cycloadditions and other reactions that form products with perfect atom economy are being explored for the synthesis of furan derivatives.

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. Catalytic reactions are often more efficient, require milder reaction conditions, and can be highly selective. In the context of furan carboxylic acid production, both homogeneous and heterogeneous catalysts are employed. For instance, the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) can be achieved using various catalytic systems, including those based on noble metals like gold and ruthenium, as well as more cost-effective non-noble metal-based catalysts.

Use of Safer Solvents and Reaction Conditions: Sustainable synthesis protocols aim to minimize or eliminate the use of hazardous solvents. The use of water, supercritical fluids, or ionic liquids as greener alternatives is encouraged. Furthermore, conducting reactions under milder conditions, such as lower temperatures and pressures, contributes to a safer and more energy-efficient process.

Waste Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. This principle is closely linked to atom economy and the use of catalytic methods. By designing synthetic routes that are highly selective and efficient, the generation of byproducts and waste is minimized.

The following table provides examples of sustainable approaches in the synthesis of various furan carboxylic acids, highlighting the catalyst, reaction conditions, and yields.

Furan Carboxylic AcidStarting MaterialCatalyst/ReagentSolventTemperature (°C)PressureReaction TimeYield (%)
2,5-Furandicarboxylic acid (FDCA)5-Hydroxymethylfurfural (HMF)Ru/CWater1204 bar O₂4 h>93
2,5-Furandicarboxylic acid (FDCA)5-Hydroxymethylfurfural (HMF)Ru/MgOWater16015 bar O₂6.5 h68
2,5-Furandicarboxylic acid (FDCA)5-Hydroxymethylfurfural (HMF)Non-noble mixed-metal oxideWater12010 bar O₂8 h>90
2-Furoic acidFurfuralSupported metal catalystsWater11010 bar O₂8 h78
2-Furoic acidFurfuralCo-Mn mixed oxideWater11015 bar O₂12 h73
5-Formylfuran-2-carboxylic acid (FFCA)HMF-acetalAu on hydroxyapatiteWater1000.5 MPa O₂2 h94

Chemical Reactivity and Transformation of 4 Methyl 2 Phenylfuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several common transformations to form acyl halides, esters, and amides.

Acyl Halide Formation (e.g., Acid Chlorides)

The conversion of carboxylic acids to acyl halides, particularly acid chlorides, is a fundamental transformation in organic synthesis as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uklibretexts.org The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating nucleophilic attack by the chloride ion. orgoreview.com Phosphorus(V) chloride and phosphorus(III) chloride are also effective reagents for this conversion. chemguide.co.uk

In a related context, the synthesis of 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride has been documented as a key intermediate. This acid chloride was then utilized in Friedel-Crafts acylation reactions with various aromatic compounds to produce keto esters. researchgate.net This highlights the utility of furan-based acyl chlorides in carbon-carbon bond formation.

Table 1: Reagents for Acyl Halide Formation
ReagentProductReference
Thionyl chloride (SOCl₂)Acid chloride libretexts.orgchemguide.co.uklibretexts.org
Oxalyl chlorideAcid chloride libretexts.org
Phosphorus(V) chloride (PCl₅)Acid chloride chemguide.co.uk
Phosphorus(III) chloride (PCl₃)Acid chloride chemguide.co.uk
Phosphorus tribromide (PBr₃)Acid bromide orgoreview.com

Esterification and Transesterification Reactions

Esterification is a widely employed reaction for modifying carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common method for producing esters. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is reversible and typically requires an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com For instance, ethyl 4-methyl-2-phenylfuran-3-carboxylate can be synthesized through the esterification of 4-methyl-2-phenylfuran-3-carboxylic acid with ethanol (B145695). chemsynthesis.com

Alternative methods for ester synthesis include the reaction of carboxylates with primary alkyl halides via an SN2 mechanism and the use of coupling reagents like TBTU, TATU, or COMU. libretexts.orgorganic-chemistry.orgyoutube.com

Table 2: Common Esterification Methods
MethodReagentsKey FeaturesReference
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reversible, requires excess alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org
SN2 ReactionCarboxylate, Primary Alkyl HalideGood for primary alcohols. libretexts.orgyoutube.com
Coupling ReagentsCarboxylic Acid, Alcohol, Coupling Agent (e.g., TBTU)Mild conditions, high yields. organic-chemistry.org

Amidation Reactions

Amides are typically synthesized from carboxylic acids and amines. Direct reaction requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid is often activated first. A common approach is the conversion of the carboxylic acid to a more reactive derivative like an acid chloride, which then readily reacts with an amine to form the amide. libretexts.orgsemanticscholar.org

Numerous reagents have been developed to facilitate direct amidation under milder conditions. These include coupling reagents such as HBTU and catalysts like boric acid. semanticscholar.orgorganic-chemistry.orgiajpr.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines. nih.gov Furthermore, a convenient synthesis of furan-3-carboxamides has been achieved through the reaction of 3-trichloroacetylfuran with various primary and secondary alkyl amines. researchgate.net

Table 3: Selected Amidation Reagents and Catalysts
Reagent/CatalystDescriptionReference
Acid ChloridesHighly reactive intermediates for amide synthesis. libretexts.orgsemanticscholar.org
HBTUA common peptide coupling agent. organic-chemistry.org
Boric AcidA simple and readily available catalyst for amidation. semanticscholar.org
B(OCH₂CF₃)₃Effective for direct amidation under mild conditions. nih.gov
Phosphonitrilic chloride trimer (PNT)An efficient one-pot procedure for amidation. iajpr.com

Reactions of the Furan (B31954) Ring System in Substituted Furan-3-carboxylic Acids

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.com However, its reactivity is also accompanied by a tendency to undergo polymerization under harsh acidic conditions. stackexchange.com

Electrophilic Aromatic Substitution: Focus on Friedel-Crafts Acylation

Furan undergoes electrophilic aromatic substitution more readily than benzene, with a preference for substitution at the 2-position due to the greater stabilization of the carbocation intermediate. pearson.compearson.comucalgary.ca While classical Friedel-Crafts acylation conditions using strong Lewis acids like aluminum chloride can lead to polymerization of the sensitive furan ring, milder catalysts have been developed. stackexchange.com Boron trifluoride (BF₃) and its complexes have been found to be more effective catalysts for the acylation of furan. stackexchange.comgoogle.com

The regioselectivity of Friedel-Crafts acylation on substituted furans can be influenced by the existing substituents. For instance, the Friedel-Crafts acylation of aromatic compounds with 2-phenylfuran-3,4-dicarboxylic acid anhydride (B1165640) resulted in the regioselective formation of 2-phenyl-3-arylcarbonylfuran-4-carboxylic acids. researchgate.net This demonstrates that acylation can be directed to specific positions on the furan ring depending on the starting material and reaction conditions.

Hydrogenation and Reductive Conversions of the Furan Ring

The furan ring can be hydrogenated to yield dihydrofurans and subsequently tetrahydrofurans. rsc.org This transformation is typically carried out using metal catalysts such as palladium, platinum, rhodium, or ruthenium. rsc.orgacs.orgnih.gov The catalytic hydrogenation of furan was first reported in 1949 using Adams platinum catalyst. rsc.org More recent studies have focused on the development of asymmetric hydrogenation methods to produce chiral tetrahydrofuran (B95107) derivatives. nih.govnih.gov

The reductive conversion of furancarboxylic acids can proceed with retention of the carboxylic acid moiety. For example, the hydrogenation of the furan ring in 2-furancarboxylic acid to tetrahydrofuran-2-carboxylic acid can be achieved using palladium catalysts. researchgate.netelsevierpure.com This selective reduction highlights the ability to modify the furan ring while preserving the functionality of the carboxylic acid group. Photocatalytic hydrogenation of furan to tetrahydrofuran has also been achieved using metal-loaded titanium(IV) oxide. researchgate.net

Table 4: Catalysts for Furan Ring Hydrogenation
CatalystProduct TypeReference
Adams platinum (PtO₂)Tetrahydrofuran rsc.org
Palladium (Pd)Tetrahydrofuran researchgate.netelsevierpure.com
Iridium (Ir) complexesChiral tetrahydrofurans nih.gov
Rhodium (Rh) complexesChiral tetrahydrofurans acs.org
Ruthenium (Ru) complexesChiral tetrahydrofurans nih.gov
Metal-loaded TiO₂Tetrahydrofuran (photocatalytic) researchgate.net

Oxidative Transformations of Furan Ring and Substituents

The oxidation of this compound can proceed through several pathways, targeting either the furan ring itself or the appended methyl and phenyl substituents. The outcome of such reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the furan ring often leads to a loss of aromaticity and can result in ring-opened products. For instance, treatment with strong oxidizing agents can cleave the furan ring to yield dicarbonyl compounds. Softer oxidizing conditions might lead to the formation of hydroxyfuranones. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the furan ring introduces a complex electronic environment that can influence the regioselectivity of the oxidative attack.

The methyl group at the 4-position is also susceptible to oxidation. Under certain conditions, it can be converted to a hydroxymethyl group, an aldehyde, or further to a carboxylic acid. This transformation would yield a furan dicarboxylic acid derivative. For example, potassium permanganate (B83412) is a reagent known to oxidize alkyl groups on aromatic rings.

The phenyl group at the 2-position is generally more resistant to oxidation than the furan ring and the methyl group under mild conditions. However, under vigorous oxidative conditions, the phenyl ring can also be hydroxylated or, in extreme cases, cleaved. The specific products formed would depend on the directing effects of the furan ring substituent and the reaction conditions employed.

A summary of potential oxidative transformations is presented in the table below:

Oxidizing Agent CategoryPotential Transformation of this compound
Strong Oxidants (e.g., KMnO4, CrO3)Furan ring cleavage to form dicarbonyl compounds; Oxidation of the methyl group to a carboxylic acid.
Mild Oxidants (e.g., MCPBA, H2O2)Formation of hydroxyfuranone derivatives; Epoxidation of the furan ring.
Selective Oxidants Potential for selective oxidation of the methyl group without affecting the furan ring, depending on the reagent.

Reaction Mechanisms and Pathways Influenced by Substituents on the Furan and Phenyl Rings

The substituents on the furan and phenyl rings of this compound play a crucial role in directing the course of its chemical reactions, particularly in electrophilic aromatic substitution. The furan ring is inherently electron-rich and more reactive towards electrophiles than benzene. chemicalbook.compearson.com The substituents modulate this reactivity and determine the position of electrophilic attack.

The methyl group at the 4-position is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the furan ring, thereby activating it towards electrophilic substitution. This activating effect would primarily direct incoming electrophiles to the ortho and para positions relative to the methyl group.

Conversely, the carboxylic acid group at the 3-position is an electron-withdrawing group (EWG) due to both inductive and resonance effects. It decreases the electron density of the furan ring, making it less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position relative to the carboxylic acid group.

The phenyl group at the 2-position can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and any substituents on the phenyl ring itself. Through resonance, it can donate electron density to the furan ring, but its inductive effect is generally considered to be weakly electron-withdrawing.

The table below summarizes the directing effects of the substituents on electrophilic aromatic substitution:

SubstituentPosition on Furan RingElectronic EffectDirecting Influence
Methyl 4Electron-Donating (Activating)Ortho, Para-directing
Carboxylic Acid 3Electron-Withdrawing (Deactivating)Meta-directing
Phenyl 2Weakly Withdrawing (Inductive), Donating (Resonance)Can be Ortho, Para-directing

The interplay of these electronic effects can lead to complex reaction outcomes. For example, in a nitration reaction, the nitro group could potentially be introduced at various positions on the furan or even the phenyl ring, depending on the precise reaction conditions and the relative strengths of the directing groups. The most likely position for electrophilic attack on the furan ring would be the C5 position, as it is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, and is also an activated position in the furan ring itself. quora.com

Structural Characterization and Spectroscopic Elucidation of 4 Methyl 2 Phenylfuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-Methyl-2-phenylfuran-3-carboxylic acid. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be established.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10.0Broad Singlet1H
Phenyl (-C₆H₅)7.4 - 7.8Multiplet5H
Furan (B31954) (H-5)~7.2Singlet1H
Methyl (-CH₃)~2.3Singlet3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments within the molecule. For this compound, ten distinct carbon signals are anticipated, as the phenyl ring will have four unique signals due to symmetry (C-ipso, C-ortho, C-meta, C-para). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically 165-175 ppm). libretexts.org The carbons of the furan and phenyl rings resonate in the aromatic/olefinic region (approximately 110-160 ppm). oregonstate.edulibretexts.org The quaternary carbons of the furan ring (C-2, C-3, and C-4) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon is the most shielded, appearing at the highest field (lowest ppm value), typically around 10-20 ppm.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Furan (C-2)~155 - 160
Furan (C-5)~140 - 145
Phenyl (C-ipso)~130 - 135
Phenyl (C-ortho, C-meta, C-para)125 - 130
Furan (C-4)~120 - 125
Furan (C-3)~115 - 120
Methyl (-C H₃)10 - 20

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would show a cross-peak between the methyl protons and the methyl carbon, the furan H-5 proton and the C-5 carbon, and the various phenyl protons with their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would include the methyl protons to the furan ring carbons C-3 and C-4, and the furan H-5 proton to C-4 and the ipso-carbon of the phenyl group.

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings within the same spin system. For this molecule, COSY would primarily reveal the coupling network among the protons on the phenyl ring, helping to confirm their ortho, meta, and para relationships.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal through-space proximity between the phenyl protons and the furan proton (H-5), providing information about the preferred conformation or rotational orientation of the phenyl ring relative to the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. quimicaorganica.org The carbonyl (C=O) stretching vibration will produce a strong, sharp peak, typically found between 1680 and 1710 cm⁻¹. pressbooks.pubmasterorganicchemistry.com Stretching vibrations for the C=C bonds of both the furan and phenyl rings are expected in the 1500–1600 cm⁻¹ region. Additionally, C-O stretching vibrations associated with the furan ring and the carboxylic acid will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. quimicaorganica.orglibretexts.org

Characteristic IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
Aromatic/FuranC=C Stretch1500 - 1600Medium
Carboxylic Acid/FuranC-O Stretch1200 - 1300Strong
AromaticC-H Bending (out-of-plane)690 - 900Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the compound's molecular weight and offers insights into its structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₀O₃, corresponding to a molecular weight of approximately 202.21 g/mol . nih.gov The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 202.

The fragmentation of carboxylic acids is often characteristic. libretexts.org A common fragmentation pathway is the alpha-cleavage loss of the carboxyl group, which would result in a significant peak at m/z 157 (M-45). Another potential fragmentation is the loss of a water molecule (H₂O), leading to a peak at m/z 184 (M-18). Further fragmentation of the heterocyclic ring or the phenyl substituent could lead to other characteristic ions, such as the phenyl cation at m/z 77. miamioh.edu

Predicted Mass Spectrometry Fragments

m/z ValueIdentityFragmentation Pathway
202[M]⁺Molecular Ion
184[M - H₂O]⁺Loss of water
157[M - COOH]⁺Loss of carboxyl radical
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. This technique would reveal the planarity of the furan ring and the dihedral angle between the furan and phenyl rings. It would also show how the molecules pack in the crystal lattice, likely illustrating the hydrogen-bonding dimers formed between the carboxylic acid groups of adjacent molecules.

As of the latest literature review, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Therefore, a detailed analysis of its solid-state architecture is not currently possible.

Crystal Packing Motifs and Supramolecular Interactions

The crystal packing of this compound is anticipated to be directed by a combination of strong hydrogen bonding and weaker, yet significant, non-covalent interactions. The molecular structure, featuring a carboxylic acid group, a phenyl ring, and a furan ring, provides multiple sites for such interactions, leading to a complex and stable three-dimensional architecture.

The primary and most dominant supramolecular interaction is expected to arise from the carboxylic acid functional group. Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This robust interaction, often referred to as the carboxylic acid dimer synthon, is a cornerstone of crystal engineering and is observed in the vast majority of crystalline carboxylic acids. It is therefore highly probable that molecules of this compound will assemble into these dimeric units as the fundamental building block of the crystal lattice.

Hydrogen Bonding Networks and Pi-Pi Stacking in Crystal Lattices

The supramolecular assembly of this compound in the solid state is predicted to be characterized by a well-defined hydrogen bonding network, complemented by stabilizing π-π stacking interactions.

Hydrogen Bonding Networks:

Illustrative Data for Carboxylic Acid Dimer Hydrogen Bonds

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-HO=C0.82 - 1.021.6 - 1.92.6 - 2.8165 - 180

Note: The data in this table represents typical ranges for O—H···O hydrogen bonds in carboxylic acid dimers and is not experimental data for this compound.

Pi-Pi Stacking Interactions:

The presence of both a phenyl and a furan ring in the molecule introduces the likelihood of π-π stacking interactions, which are crucial in the organization of aromatic molecules in the solid state. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. Several modes of π-π stacking are conceivable for this compound:

Phenyl-Phenyl Stacking: Interactions between the phenyl rings of adjacent molecules.

Furan-Furan Stacking: Interactions between the furan rings.

Phenyl-Furan Stacking: Interactions between the phenyl ring of one molecule and the furan ring of another.

Illustrative Data for Pi-Pi Stacking Interactions

Interacting RingsGeometryCentroid-to-Centroid Distance (Å)Interplanar Angle (°)
Phenyl - PhenylParallel-displaced3.4 - 3.80 - 20
Phenyl - PhenylT-shaped4.5 - 5.5~90
Furan - FuranParallel-displaced3.3 - 3.70 - 20
Phenyl - FuranParallel-displaced3.3 - 3.80 - 20

Note: The data in this table represents typical ranges for π-π stacking interactions between aromatic rings and is not experimental data for this compound.

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Computational and Theoretical Investigations of 4 Methyl 2 Phenylfuran 3 Carboxylic Acid

Thermochemical Properties and Thermodynamic Stability Analysis

Enthalpies of Formation and Combustion

Experimental studies on 2-methyl-5-phenylfuran-3-carboxylic acid have utilized methods like bomb calorimetry to determine its energy of combustion. lpnu.uaresearchgate.net From this, the enthalpies of combustion and formation in the condensed state were calculated. lpnu.ualpnu.ua Furthermore, the enthalpy of sublimation has been determined to translate these values to the gaseous state, which is essential for theoretical modeling. lpnu.ua These experimental findings serve as key benchmarks for computational methods. lpnu.uadntb.gov.ua

Below is a summary of the experimentally determined thermodynamic parameters for the related isomer, 2-methyl-5-phenylfuran-3-carboxylic acid, at T = 298.15 K.

Thermodynamic ParameterStateValue (kJ/mol)
Standard Molar Enthalpy of Combustion (ΔcHm°) Condensed-5945.5 ± 5.6
Standard Molar Enthalpy of Formation (ΔfHm°) Condensed-478.4 ± 5.7
Standard Molar Enthalpy of Sublimation (ΔsubHm°) -132.8 ± 3.5
Standard Molar Enthalpy of Formation (ΔfHm°) Gaseous-345.6 ± 6.7

Data sourced from studies on the isomer 2-methyl-5-phenylfuran-3-carboxylic acid. lpnu.ualpnu.ua

Quantitative Structure–Property Relationships for Furan (B31954) Carboxylic Acids

Quantitative Structure–Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as thermodynamic stability or biological activity. nih.govdigitaloceanspaces.com These models are built on the principle that the structure of a molecule, encoded in various molecular descriptors, dictates its behavior. nih.govnih.gov

For the class of furan carboxylic acids, QSPR studies can be employed to predict properties like enthalpy of formation without the need for extensive and costly experimentation. nih.gov The process involves:

Calculating Molecular Descriptors: A wide range of descriptors for a series of related furan derivatives are calculated using computational software. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest (e.g., enthalpy of formation). digitaloceanspaces.commdpi.com

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

While a specific QSPR model for predicting the enthalpy of 4-Methyl-2-phenylfuran-3-carboxylic acid has not been detailed in the literature, studies on other furan derivatives demonstrate the utility of this approach. digitaloceanspaces.comnih.gov Such models provide a powerful tool for screening and prioritizing novel compounds with desired properties based solely on their chemical structure.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Understanding the nature and strength of intermolecular interactions is fundamental to comprehending the crystal packing, stability, and physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal. This surface provides a unique picture of the molecular environment.

Key aspects of the analysis include:

dnorm Mapping: The surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts (shorter than van der Waals radii), which are typically hydrogen bonds or other strong interactions. nih.govmdpi.com

Energy Frameworks: By calculating the interaction energies between molecular pairs within the crystal, energy frameworks can be constructed. These frameworks visualize the strength and topology of the interaction energies (e.g., electrostatic, dispersion), providing a clear picture of the forces governing the supramolecular architecture.

For furan-containing compounds, Hirshfeld analyses have revealed the relative importance of various intermolecular contacts. nih.gov Typically, the most significant contributions to crystal packing come from H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov For this compound, such analysis would elucidate how the phenyl, methyl, and carboxylic acid groups engage in specific non-covalent interactions like hydrogen bonding, π-π stacking, and C-H···π interactions to stabilize its crystal structure. nih.govnih.gov

Interaction TypeTypical Contribution in Related Heterocycles
H···H > 40%
C···H / H···C ~ 20-30%
O···H / H···O ~ 10-15%
C···C < 5%

Data represents typical contribution ranges observed in Hirshfeld analyses of similar organic molecules. nih.govnih.gov

Synthesis and Chemical Exploration of Derivatives and Analogs of 4 Methyl 2 Phenylfuran 3 Carboxylic Acid

Design and Synthesis of Ester Derivativeschemsynthesis.commasterorganicchemistry.com

The synthesis of ester derivatives of 4-methyl-2-phenylfuran-3-carboxylic acid is a fundamental approach to modifying its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. A common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of a chosen alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester and water. masterorganicchemistry.com

For instance, the synthesis of ethyl 4-methyl-2-phenylfuran-3-carboxylate involves the reaction of this compound with ethanol in the presence of an acid catalyst. chemsynthesis.com The general scheme for this esterification is presented below:

Scheme 1: General Synthesis of Ester Derivatives via Fischer Esterification Fischer Esterification SchemeR represents an alkyl or aryl group from the corresponding alcohol.

The choice of alcohol allows for the introduction of various ester functionalities, thereby enabling a systematic exploration of structure-activity relationships. The properties of a representative ester derivative are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
Ethyl 4-methyl-2-phenylfuran-3-carboxylateC₁₄H₁₄O₃230.26 chemsynthesis.com

Design and Synthesis of Amide Derivativesresearchgate.netgoogle.com

The conversion of this compound into its amide derivatives introduces a key functional group capable of participating in hydrogen bonding, which can significantly influence the molecule's interaction with biological targets. The synthesis of these amides typically proceeds through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. google.comnih.gov

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct, yielding the corresponding amide. nih.gov

Alternatively, direct amidation methods using coupling reagents have become increasingly prevalent. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid to facilitate nucleophilic attack by the amine. google.comnih.gov More recent advancements include catalytic methods that promote direct amide formation with reduced byproducts. researchgate.netrsc.org

The general synthetic route to amide derivatives is depicted below:

Scheme 2: General Synthesis of Amide Derivatives Amide Synthesis SchemeR¹ and R² represent hydrogen, alkyl, or aryl groups from the corresponding amine.

A variety of amines can be employed in this synthesis, leading to a diverse library of amide derivatives for further investigation.

Introduction of Diverse Functional Groups onto the Furan (B31954) Core and Phenyl Moietynih.govijabbr.com

Further diversification of the this compound scaffold can be achieved by introducing various functional groups onto the furan core and the phenyl moiety. The furan ring, while aromatic, possesses a unique reactivity profile that can be exploited for functionalization. nih.govijabbr.com

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the furan ring, although the inherent sensitivity of the furan nucleus to strong acids requires careful selection of reaction conditions. nih.govijabbr.com For instance, nitration can be achieved using milder reagents like acetyl nitrate. ijabbr.com The phenyl group, on the other hand, is more robust and can undergo a wider range of electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) to introduce functional groups at the ortho, meta, or para positions, depending on the directing effects of the existing substituents and the reaction conditions.

The table below lists potential functional groups that can be introduced and the common reagents used for their introduction.

Functional GroupReagent(s)Target Moiety
Nitro (-NO₂)Nitric acid/Sulfuric acidPhenyl
Acetyl nitrateFuran
Halogen (-Br, -Cl)Br₂/FeBr₃, Cl₂/FeCl₃Phenyl
N-Bromosuccinimide (NBS)Furan
Acyl (-COR)Acyl chloride/AlCl₃Phenyl
Sulfonyl (-SO₃H)Fuming sulfuric acidPhenyl

Regioselective Functionalization Strategies for Complex Derivativesmdpi.comnih.gov

The synthesis of more complex derivatives of this compound often requires precise control over the position of newly introduced functional groups, a concept known as regioselectivity. mdpi.comnih.gov Directed metalation strategies are powerful tools for achieving such regioselective functionalization. mdpi.com

For instance, the carboxylic acid group or a derived amide can act as a directing group, facilitating lithiation at an adjacent position on the furan or phenyl ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents in a highly regioselective manner. mdpi.com

Furthermore, the inherent reactivity differences between the furan and phenyl rings can be exploited. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to selectively functionalize a pre-halogenated position on either the furan or phenyl ring. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor reaction at a specific site, enabling the synthesis of complex, multi-substituted derivatives.

Structure-Reactivity Relationship Studies through Analog Developmentnih.govchemrxiv.org

The systematic development of analogs of this compound is crucial for understanding its structure-reactivity relationships (SRR). nih.govchemrxiv.org By modifying specific parts of the molecule and observing the resulting changes in chemical reactivity or biological activity, researchers can elucidate the roles of different functional groups and structural features. nih.gov

For example, replacing the carboxylic acid with various isosteres (functional groups with similar steric and electronic properties) can probe the importance of the acidic proton and the carbonyl group for a particular interaction. nih.gov Similarly, altering the substituents on the phenyl ring (e.g., by introducing electron-donating or electron-withdrawing groups) can provide insights into the electronic requirements for reactivity. chemrxiv.org

Advanced Topics and Future Directions in 4 Methyl 2 Phenylfuran 3 Carboxylic Acid Research

Catalytic Applications of Furan (B31954) Carboxylic Acids and Their Derivatives in Organic Synthesis

Furan carboxylic acids and their derivatives are recognized for their roles in various catalytic processes, both as products of catalytic biomass conversion and as reactants in synthetic transformations. While direct catalytic applications of 4-methyl-2-phenylfuran-3-carboxylic acid are not documented, the reactivity of the furan ring system and the carboxylic acid functional group suggests several potential uses.

Zeolites have been investigated as catalysts for the direct Friedel-Crafts acylation of furanic compounds with carboxylic acids. shareok.org For instance, the acylation of 2-methylfuran with acetic acid over ZSM-5 zeolites yields 2-acetyl-5-methylfuran. shareok.org This highlights the potential for furan carboxylic acids themselves, or their derivatives, to participate in or be synthesized via heterogeneously catalyzed reactions.

Furthermore, furan derivatives can be transformed through various catalytic oxidation processes. The oxidation of furans containing a β-ketoester group at the 2-position, catalyzed by Mn(III)/Co(II) under an oxygen atmosphere, leads to the formation of 1,4-dicarbonyl moieties which can be used in the synthesis of benzofurans. nih.gov This demonstrates the furan ring's utility as a versatile C4 building block in catalytic synthesis. nih.gov

The development of catalytic strategies for the selective production of derivatives like 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from biomass-derived 5-hydroxymethylfurfural (HMF) is a significant area of research. tue.nl These processes often employ catalysts such as hydroxyapatite-supported gold nanoparticles. tue.nl The principles from these studies could potentially be adapted for the synthesis or transformation of more complex substituted furan carboxylic acids.

Role of this compound as a Versatile Synthetic Intermediate for Heterocyclic Compounds

The true potential of polysubstituted furans like this compound lies in their utility as building blocks for more complex molecular architectures, particularly heterocyclic compounds. The arrangement of substituents on the furan ring provides a scaffold for a variety of cyclization and condensation reactions.

Synthesis of Nitrogen-Containing Heterocycles: The furan-3-carboxamide moiety, which can be derived from the corresponding carboxylic acid, is a key precursor for various nitrogen-containing heterocycles. For example, new series of furan-3-carboxamides have been synthesized and shown to possess antimicrobial activity. nih.gov These amides are typically prepared from the carboxylic acid chloride, which is in turn synthesized from the furan-3-carboxylic acid. nih.gov

Synthesis of Oxygen-Containing Heterocycles: Furan-3-carboxylates are valuable precursors for the synthesis of fused oxygen-containing heterocycles. For example, new derivatives of furo[3,2-c] benzopyran and other related systems have been obtained from the reactions of alkyl 3-bromo-3-nitroacrylates with various CH-acids, which proceed through a substituted furan intermediate. beilstein-journals.org

Synthesis of Sulfur-Containing Heterocycles: While direct examples using this compound are unavailable, the synthesis of sulfur heterocycles from furan precursors is a known strategy. nih.gov The carboxylic acid can be converted into various functional groups that can then participate in cyclization reactions to form thiophenes, thiazoles, or other sulfur-containing rings.

The following table summarizes the potential of substituted furan-3-carboxylates as intermediates for heterocyclic synthesis, based on reactions of analogous compounds.

Precursor ClassReagents and ConditionsResulting Heterocycle
2,4-Disubstituted Furan-3-carboxylates1. Conversion to acid chloride (e.g., SOCl₂) 2. Reaction with aminesFuran-3-carboxamides (precursors to N-heterocycles)
Furan-3-carboxylatesReaction with binucleophiles (e.g., hydrazines, hydroxylamine)Fused pyrazoles, isoxazoles
Furan-3-carboxylatesMulti-step sequences involving ring-opening and re-cyclizationPyridazines, pyridazinones

Methodological Advancements in Furan Chemistry Relevant to Substituted Furan-3-carboxylic Acids

The synthesis of polysubstituted furans, particularly those with a carboxylic acid function at the 3-position, has been a subject of considerable research. Traditional methods like the Paal-Knorr and Feist-Benary syntheses have been supplemented by modern, more versatile strategies.

Recent advancements have focused on transition-metal-free and regioselective methods. A notable example is the synthesis of polysubstituted furans with mono- to tricarboxylate groups from sulfur ylides and alkyl acetylenic carboxylates. nih.govrsc.org This method proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination, offering a direct route to structurally diverse furans. nih.govrsc.org

Another significant development is the selective synthesis of 2,5-disubstituted furan-3-carboxylates and their isomeric 2,4-disubstituted furan-3-carboxylates. researchgate.net The reaction of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates can be directed towards either the 2,5- or 2,4-disubstituted isomer by the presence or absence of a silver salt catalyst. researchgate.net This provides a valuable tool for controlling the regiochemistry of the furan products.

The table below outlines some of the modern synthetic approaches to substituted furan-3-carboxylates.

Synthetic MethodStarting MaterialsKey Features
Tandem Michael Addition/Oxidative AnnulationAllene-1,3-dicarboxylic esters and 1,3-dicarbonyl compoundsTransition-metal-free, provides polysubstituted furans in moderate to excellent yields.
Reaction of Sulfonium AcylmethylidesDimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylatesRegiospecific, allows for the synthesis of furan-3,4-dicarboxylates. nih.govrsc.org
Silver-Catalyzed Cyclization3-Substituted 2-(2-bromoallyl)-3-oxo-1-carboxylatesSelective formation of 2,5-disubstituted furan-3-carboxylates. researchgate.net
Base-Mediated Cyclization3-Substituted 2-(2-bromoallyl)-3-oxo-1-carboxylatesSelective formation of 2,4-disubstituted furan-3-carboxylates in the absence of a silver catalyst. researchgate.net

Identified Gaps in Current Research and Emerging Areas for Further Investigation

The most significant gap in the current research is the lack of studies on asymmetrically substituted furan-3-carboxylic acids, such as this compound. While synthetic methods for various polysubstituted furans exist, the specific synthesis and functionalization of this particular substitution pattern remain largely unexplored.

Emerging areas for further investigation include:

Development of Stereoselective Syntheses: The development of synthetic routes that allow for the stereoselective synthesis of chiral furan derivatives would be a major advancement.

Exploration of Bioisosteric Replacements: The furan ring is often used as a bioisostere for phenyl rings in medicinal chemistry. Research into the biological activities of compounds like this compound could lead to the discovery of novel therapeutic agents.

Application in Materials Science: Furan-based polymers, such as those derived from furan-2,5-dicarboxylic acid, are gaining interest as renewable alternatives to petroleum-based plastics. The incorporation of asymmetrically substituted furan monomers could be used to fine-tune the properties of these materials.

Mechanistic Studies of Furan-Forming Reactions: A deeper understanding of the mechanisms of the newer furan synthesis methodologies will allow for their broader application and the development of even more efficient and selective reactions.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of 4-Methyl-2-phenylfuran-3-carboxylic acid?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR can resolve aromatic protons and substituents (e.g., methyl and phenyl groups), while HRMS confirms molecular weight and fragmentation patterns. A related hydroxymethyl-furan analog showed peaks at δ 7.27 (s, 1H, aromatic) and HRMS m/z 167.0703 (error: 0.18 ppm) . Ensure deuterated solvents (e.g., CDCl₃) are used, and cross-reference with computational predictions for structural validation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: The compound is classified under EU GHS/CLP as acutely toxic (oral, dermal, inhalation). Mandatory precautions include:

  • Use of fume hoods for synthesis/purification.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • First aid: For inhalation, move to fresh air; for ingestion, rinse mouth but do not induce vomiting .
  • Firefighting: Use CO₂ or dry chemical powder; avoid water jets due to toxic fume risks .

Q. Which analytical methods are most reliable for assessing the purity of this compound post-synthesis?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Melting point analysis can identify impurities if literature values exist (though data gaps are common for furan derivatives ). Complement with Thin-Layer Chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases. For advanced purity checks, Differential Scanning Calorimetry (DSC) may reveal thermal stability issues .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Answer: Key strategies include:

  • Catalyst selection: Use Pd/C or Cu(I) catalysts for cross-coupling reactions to attach the phenyl group selectively .
  • Temperature control: Maintain 60–80°C during cyclization to prevent decarboxylation.
  • Purification: Column chromatography (silica gel, hexane:EtOAc 3:1) or recrystallization from ethanol/water mixtures. A related furan-2-carboxylic acid derivative achieved >90% purity via gradient elution .
  • Side reaction mitigation: Monitor for over-oxidation by quenching with Na₂S₂O₃ and analyzing by GC-MS .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for pharmacological applications?

  • Answer:

  • Functional group modulation: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to enzymatic targets like kinases .
  • Bioisosteric replacement: Replace the carboxylic acid with tetrazole to improve metabolic stability while retaining acidity .
  • In silico modeling: Use molecular docking (AutoDock Vina) to predict interactions with neurodegenerative disease targets (e.g., tau protein) . Validate with in vitro assays measuring IC₅₀ values against disease-relevant enzymes.

Q. How can computational chemistry approaches predict the thermodynamic properties of this compound to inform experimental design?

  • Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) of reactions to identify energetically favorable synthetic pathways. For example, optimize furan ring formation using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) simulations: Predict solubility parameters in solvents like DMSO or water by analyzing radial distribution functions (RDFs).
  • Thermodynamic stability: Use Gaussian09 to compute bond dissociation energies (BDEs) for the methyl and phenyl substituents, which influence degradation pathways under heat/light .

Data Contradictions and Gaps

  • Missing Physicochemical Data: Melting/boiling points and solubility data for this compound are absent in available literature . Researchers should prioritize experimental determination via DSC and Karl Fischer titration.
  • Toxicity Uncertainties: Acute toxicity classifications (e.g., LD₅₀) are inferred from structurally similar compounds . Conduct in vivo assays (OECD Guidelines 423) to resolve discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.